2-[(Ethoxycarbonyl)carbamoyl]benzoic acid
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Overview
Description
Benzoic acid, 2-[[(ethoxycarbonyl)amino]carbonyl]- is an organic compound with a complex structure. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxycarbonylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[(ethoxycarbonyl)amino]carbonyl]- typically involves the reaction of benzoic acid with ethyl chloroformate and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Benzoic Acid with Ethyl Chloroformate: Benzoic acid reacts with ethyl chloroformate in the presence of a base such as pyridine to form an intermediate.
Reaction with Ammonia: The intermediate then reacts with ammonia to yield Benzoic acid, 2-[[(ethoxycarbonyl)amino]carbonyl]-.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(ethoxycarbonyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-[[(ethoxycarbonyl)amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[(ethoxycarbonyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Benzoic acid, 2-[[(ethoxycarbonyl)amino]carbonyl]- can be compared with other similar compounds such as:
Ethyl benzoate: A simpler ester of benzoic acid with different chemical properties.
Anthranilic acid: An amino derivative of benzoic acid with distinct biological activities.
Phthalic acid derivatives: Compounds with similar structural features but different reactivity and applications
The uniqueness of Benzoic acid, 2-[[(ethoxycarbonyl)amino]carbonyl]- lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
49599-18-0 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-(ethoxycarbonylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-17-11(16)12-9(13)7-5-3-4-6-8(7)10(14)15/h3-6H,2H2,1H3,(H,14,15)(H,12,13,16) |
InChI Key |
AUPUJGDNLAOXST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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